

Application Notes and Protocols for BT2

Treatment of Primary Cardiomyocyte Cultures

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Compound of Interest

Compound Name: BT2

Cat. No.: B1667960

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Introduction

These application notes provide detailed protocols for the treatment of primary cardiomyocyte cultures with **BT2** (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), a potent allosteric inhibitor of the mitochondrial enzyme branched-chain ketoacid dehydrogenase kinase (BCKDK).^{[1][2]} Inhibition of BCKDK by **BT2** enhances the catabolism of branched-chain amino acids (BCAAs), a metabolic pathway increasingly implicated in cardiovascular health and disease.^{[2][3]} Recent evidence also suggests that **BT2** can act as a mild mitochondrial uncoupler, offering a dual mechanism of action with therapeutic potential.^{[4][5][6]}

These protocols are designed to guide researchers in studying the effects of **BT2** on primary cardiomyocyte physiology, metabolism, and signaling. The provided methodologies are based on established practices for neonatal rat ventricular myocyte (NRVM) cultures, a robust and widely used in vitro model system.

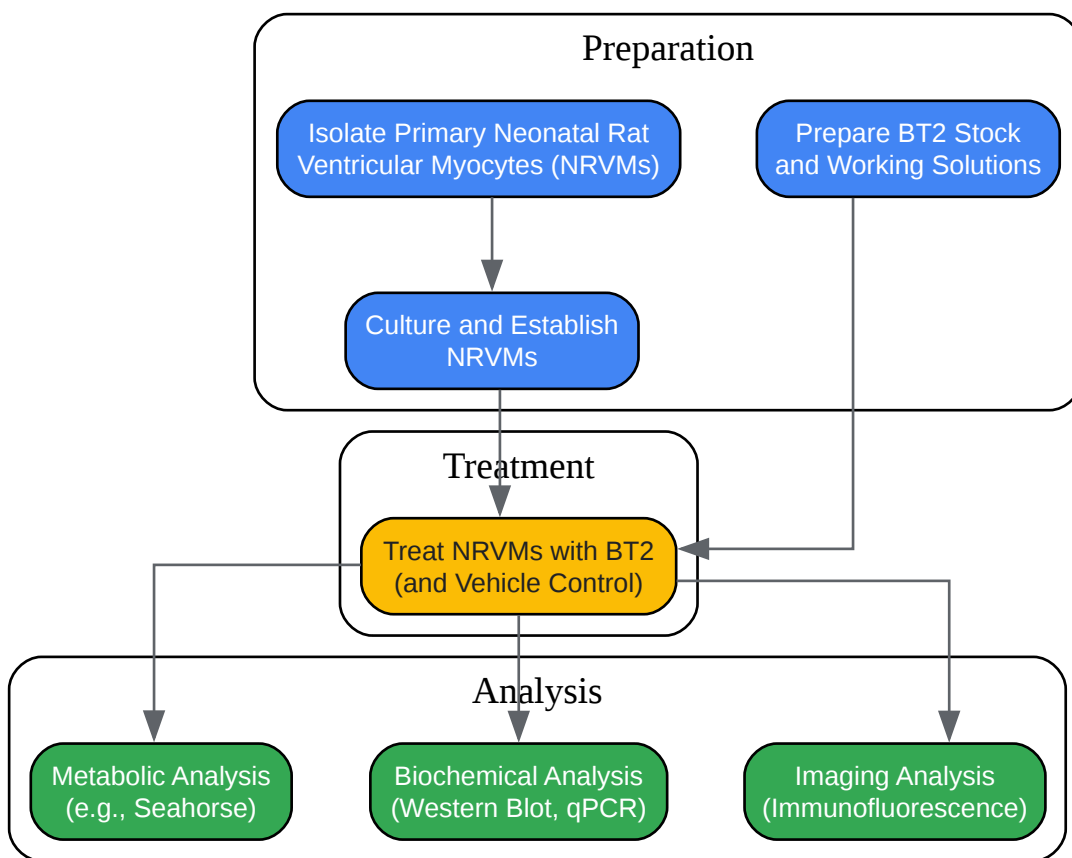
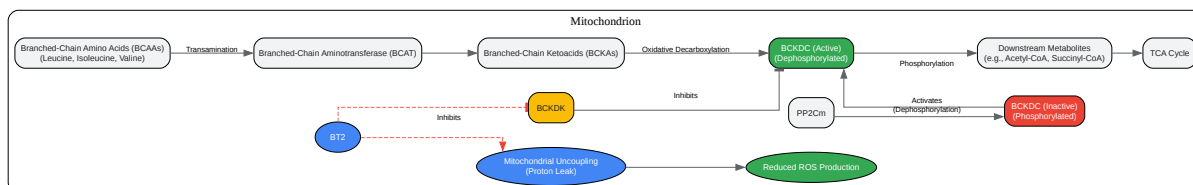
Data Presentation

The following table summarizes key quantitative data from studies utilizing **BT2** in cardiomyocyte cultures. This information can serve as a reference for experimental design and data interpretation.

Parameter	Cell Type	BT2 Concentration	Observation	Reference
Oxygen Consumption Rate (OCR)	Neonatal Rat Ventricular Myocytes (NRVMs)	40 μ M	Consistent increase in basal respiration rate.	[7]
NRVMs	80 μ M	Consistent increase in basal respiration rate.	[7]	
Human iPSC-derived Cardiomyocytes	40 μ M	Increased respiration associated with proton leak.	[4]	
Proton Leak-linked Respiration	NRVMs	5, 10, 20, 40, 80 μ M	Concentration-dependent increase.	[7]
BCKDC Activity	Murine Embryonic Fibroblasts & Hepatocytes	40 μ M	Increased cellular BCKDC activity.	[1]
IC50 for BDK Inhibition	In vitro assay	3.19 μ M	-	[2]

Signaling Pathways

BT2 primarily targets the BCAA catabolic pathway by inhibiting BCKDK. This leads to the dephosphorylation and activation of the branched-chain ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA degradation. Additionally, **BT2** has been shown to induce mitochondrial uncoupling, a process that can reduce mitochondrial reactive oxygen species (ROS) production.



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